molecular formula C5H3BrClN B1266251 2-Bromo-6-chloropyridine CAS No. 5140-72-7

2-Bromo-6-chloropyridine

Cat. No.: B1266251
CAS No.: 5140-72-7
M. Wt: 192.44 g/mol
InChI Key: JWTZSVLLPKTZJP-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyridine: is an organic compound with the molecular formula C5H3BrClN and a molecular weight of 192.44 g/mol . It is a halogenated derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-chloropyridine . Factors such as temperature, pH, and the presence of other reactive substances can affect its reactivity and stability. Furthermore, the biological environment, including the presence of specific enzymes and biomolecules, can influence its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-6-chloropyridine can be synthesized through several methods. One common method involves the halogenation of pyridine derivatives. For instance, 2,6-dichloropyridine can be brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-6-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Heck, and Stille coupling reactions to form carbon-carbon bonds.

    Reduction: The compound can be reduced to form 2-chloropyridine or 6-bromopyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Cross-Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Reduction: 2-Chloropyridine or 6-bromopyridine.

Scientific Research Applications

2-Bromo-6-chloropyridine has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-chloropyridine
  • 2-Bromo-5-chloropyridine
  • 2-Bromo-6-fluoropyridine
  • 2-Bromo-6-(difluoromethyl)pyridine

Comparison:

2-Bromo-6-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other halogenated pyridines, it offers distinct advantages in certain synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .

Properties

IUPAC Name

2-bromo-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTZSVLLPKTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199395
Record name 2-Bromo-6-chloropyridine
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Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5140-72-7
Record name 2-Bromo-6-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5140-72-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Record name 2-bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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